molecular formula C19H14O3 B3043209 4-Hydroxy-4'-phenoxybenzophenone CAS No. 78930-16-2

4-Hydroxy-4'-phenoxybenzophenone

Cat. No.: B3043209
CAS No.: 78930-16-2
M. Wt: 290.3 g/mol
InChI Key: SBOGNWOCCNXJHZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4’-phenoxybenzophenone is an organic compound with the molecular formula C19H14O3 It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a phenoxy group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4’-phenoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Reaction Setup: Phenol and benzoyl chloride are mixed in a suitable solvent, such as dichloromethane.

    Catalyst Addition: Aluminum chloride is added to the reaction mixture to facilitate the acylation process.

    Reaction Conditions: The reaction is carried out at a controlled temperature, typically around 0-5°C, to prevent side reactions.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-4’-phenoxybenzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-phenoxybenzophenone-4’-quinone.

    Reduction: Formation of 4-hydroxy-4’-phenoxybenzohydrol.

    Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4’-phenoxybenzophenone has several scientific research applications:

    Materials Science: Used as a UV stabilizer in polymers and coatings to enhance their durability and resistance to UV degradation.

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Analytical Chemistry: Employed as a standard or reference compound in spectroscopic studies due to its well-defined absorption characteristics.

    Environmental Science: Studied for its role in the degradation of pollutants and its behavior in aquatic ecosystems.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-phenoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Lacks the phenoxy group, making it less lipophilic and potentially less effective in certain applications.

    4,4’-Dihydroxybenzophenone: Contains two hydroxy groups, which may enhance its hydrogen bonding capacity but reduce its lipophilicity.

    2-Hydroxy-4-methoxybenzophenone: Contains a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

4-Hydroxy-4’-phenoxybenzophenone is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGNWOCCNXJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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